molecular formula C17H34O3 B14502330 Acetic acid;pentadec-5-en-1-ol CAS No. 62936-11-2

Acetic acid;pentadec-5-en-1-ol

Cat. No.: B14502330
CAS No.: 62936-11-2
M. Wt: 286.4 g/mol
InChI Key: CQLNTKFTEJQVBI-UHFFFAOYSA-N
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Description

Acetic acid;pentadec-5-en-1-ol is an organic compound that combines the properties of acetic acid and pentadec-5-en-1-ol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Pentadec-5-en-1-ol is an unsaturated alcohol with a long hydrocarbon chain. The combination of these two components results in a compound with unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;pentadec-5-en-1-ol typically involves the esterification reaction between acetic acid and pentadec-5-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as follows:

[ \text{CH}3\text{COOH} + \text{C}{15}\text{H}{29}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{15}\text{H}{29} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;pentadec-5-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a carboxylic acid.

    Reduction: The ester bond can be reduced to form the corresponding alcohol and acetic acid.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is pentadec-5-enoic acid.

    Reduction: The major products are pentadec-5-en-1-ol and acetic acid.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Acetic acid;pentadec-5-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;pentadec-5-en-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;hexadec-5-en-1-ol: Similar structure but with a longer hydrocarbon chain.

    Acetic acid;dodec-5-en-1-ol: Similar structure but with a shorter hydrocarbon chain.

    Acetic acid;octadec-5-en-1-ol: Similar structure but with an even longer hydrocarbon chain.

Uniqueness

Acetic acid;pentadec-5-en-1-ol is unique due to its specific chain length and the presence of an unsaturated bond, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific interactions with biological membranes or enzymes are required .

Properties

CAS No.

62936-11-2

Molecular Formula

C17H34O3

Molecular Weight

286.4 g/mol

IUPAC Name

acetic acid;pentadec-5-en-1-ol

InChI

InChI=1S/C15H30O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16;1-2(3)4/h10-11,16H,2-9,12-15H2,1H3;1H3,(H,3,4)

InChI Key

CQLNTKFTEJQVBI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCCCO.CC(=O)O

Origin of Product

United States

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